

Anhydrovinblastine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1217452

[Get Quote](#)

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a compound of significant interest in oncological research due to its potent antineoplastic properties. This technical guide provides an in-depth overview of its core molecular and mechanistic characteristics, tailored for researchers, scientists, and drug development professionals.

Core Molecular Data

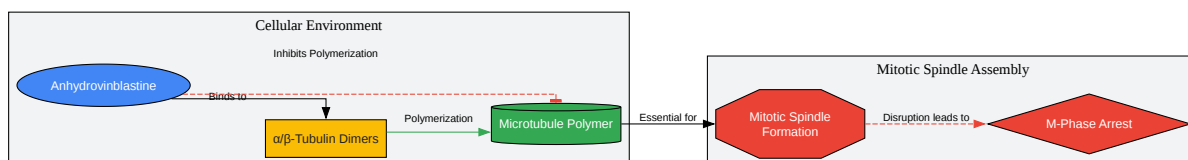
Anhydrovinblastine is a complex dimeric indole alkaloid. Its fundamental molecular properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₈	[1][2][3]
Molecular Weight	792.96 g/mol (also cited as 793.0 g/mol)	[1][3][4]
CAS Number	38390-45-3	[1][2][3]

Mechanism of Action: Inhibition of Microtubule Dynamics

Anhydrovinblastine exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[3] Like other vinca alkaloids, it binds to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The consequence of this inhibition is the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. This leads to the arrest of cancer cells in the M phase of the cell cycle, ultimately triggering apoptosis or cell death.[3]

The following diagram illustrates the proposed mechanism leading to mitotic arrest.



[Click to download full resolution via product page](#)

Anhydrovinblastine's mechanism of action leading to mitotic arrest.

Experimental Protocols

A common method for the synthesis of **anhydrovinblastine** involves the coupling of two monomeric indole alkaloids, catharanthine and vindoline. An iron(III)-promoted coupling reaction is a frequently cited method.

Materials:

- Catharanthine
- Vindoline
- Ferric chloride (FeCl_3)

- Sodium borohydride (NaBH_4)
- Trifluoroethanol ($\text{CF}_3\text{CH}_2\text{OH}$)
- 0.1 N Hydrochloric acid (HCl)
- Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
- Silica gel for column chromatography

Procedure:

- A mixture of catharanthine and vindoline is dissolved in a solution of aqueous 0.1 N HCl with trifluoroethanol as a cosolvent to ensure solubility of the reactants.
- Ferric chloride (FeCl_3), typically 5 equivalents, is added to the mixture at room temperature (23 °C). This initiates the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation.
- The resulting intermediate couples with vindoline to form an iminium ion with the desired stereochemistry.
- The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH_4), to reduce the iminium ion.
- This reduction step yields **anhydrovinblastine**.
- The product is then extracted from the aqueous solution using an organic solvent.
- Purification of the crude product is typically achieved through column chromatography on silica gel to yield pure **anhydrovinblastine**.

This method has been reported to produce **anhydrovinblastine** in high conversion rates.

To experimentally verify the M-phase arrest induced by **anhydrovinblastine**, flow cytometry with propidium iodide (PI) staining is a standard method.

Materials:

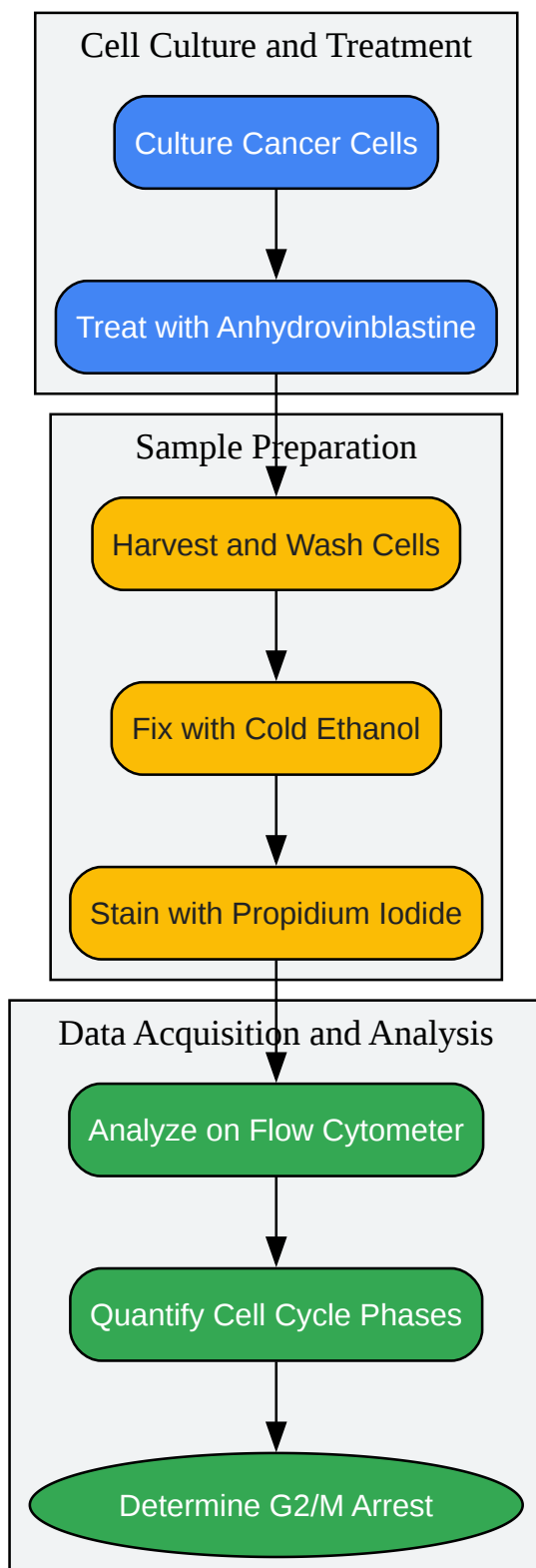
- Cancer cell line of interest
- **Anhydrovinblastine**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Culture the chosen cancer cell line to the desired confluency.
- Treat the cells with varying concentrations of **anhydrovinblastine** for a specified time period (e.g., 24 hours). Include an untreated control.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution, which also contains RNase A to prevent staining of RNA.
- Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
- Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
- The resulting data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G2/M phase in the

anhydrovinblastine-treated samples compared to the control indicates cell cycle arrest.

The following diagram outlines the experimental workflow for assessing cell cycle arrest.



[Click to download full resolution via product page](#)

Workflow for analyzing cell cycle arrest induced by **Anhydrovinblastine**.

This technical guide provides a foundational understanding of **Anhydrovinblastine** for professionals in the field of drug development. The provided data and protocols serve as a starting point for further research and development of this promising antineoplastic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(-)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anhydrovinblastine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217452#anhydrovinblastine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com